molecular formula C19H28N2O5 B3181860 1-Benzyl 4-(tert-butyl) (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate CAS No. 1403898-70-3

1-Benzyl 4-(tert-butyl) (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate

Cat. No. B3181860
CAS RN: 1403898-70-3
M. Wt: 364.4 g/mol
InChI Key: DVPLXTZRAMPJQO-GDBMZVCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl 4-(tert-butyl) (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C19H28N2O5 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Benzyl 4-(tert-butyl) (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate is 364.19982200 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Enantioselective Synthesis

  • The compound is used in enantioselective synthesis, serving as a key intermediate in producing potent CCR2 antagonists. A study demonstrated its role in the efficient synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, highlighting the significance of iodolactamization in the synthesis process (Campbell et al., 2009).

Histamine H4 Receptor Ligands

  • Research on 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) utilized this compound. The synthesis and study of variants of this compound led to the development of potent in vitro agents and anti-inflammatory agents in animal models, signifying its application in medicinal chemistry (Altenbach et al., 2008).

Structural Analysis

  • The structure of this compound, particularly its six-membered ring, has been analyzed, offering insights into its molecular configuration and intermolecular hydrogen bonding. Such studies are vital for understanding the compound's chemical behavior and potential applications (Kolter et al., 1996).

Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor

  • This compound is crucial in synthesizing the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. The synthesis process highlights its role as an important intermediate, underscoring its significance in developing targeted therapeutics (Xin-zhi, 2011).

Chiral Auxiliary Applications

  • Used as a chiral auxiliary and building block in peptide synthesis, this compound has applications in the preparation of enantiomerically pure acids and other compounds, contributing to the field of stereochemistry and enantioselective synthesis (Studer et al., 1995).

properties

IUPAC Name

1-O-benzyl 4-O-tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-14-10-21(17(23)25-13-15-8-6-5-7-9-15)16(12-22)11-20(14)18(24)26-19(2,3)4/h5-9,14,16,22H,10-13H2,1-4H3/t14-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPLXTZRAMPJQO-GDBMZVCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)OC(C)(C)C)CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)OC(C)(C)C)CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501106216
Record name 1,4-Piperazinedicarboxylic acid, 2-(hydroxymethyl)-5-methyl-, 4-(1,1-dimethylethyl) 1-(phenylmethyl) ester, (2R,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501106216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 4-(tert-butyl) (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate

CAS RN

1403898-70-3
Record name 1,4-Piperazinedicarboxylic acid, 2-(hydroxymethyl)-5-methyl-, 4-(1,1-dimethylethyl) 1-(phenylmethyl) ester, (2R,5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403898-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperazinedicarboxylic acid, 2-(hydroxymethyl)-5-methyl-, 4-(1,1-dimethylethyl) 1-(phenylmethyl) ester, (2R,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501106216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl 4-(tert-butyl) (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Benzyl 4-(tert-butyl) (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate
Reactant of Route 3
1-Benzyl 4-(tert-butyl) (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate
Reactant of Route 4
1-Benzyl 4-(tert-butyl) (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate
Reactant of Route 5
1-Benzyl 4-(tert-butyl) (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate
Reactant of Route 6
1-Benzyl 4-(tert-butyl) (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate

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